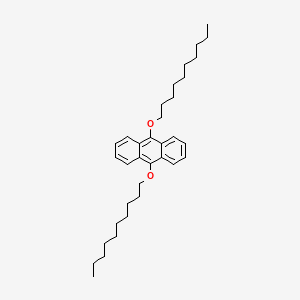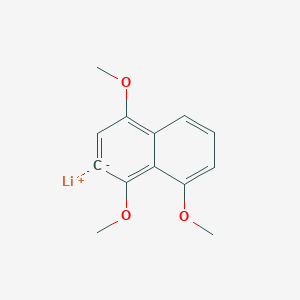
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- is a chemical compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
Preparation Methods
The synthesis of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- typically involves the reaction of lithium with 1,4,8-trimethoxy-2-naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) under controlled conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation and various metal salts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- exerts its effects involves its role as a reducing agent. It donates electrons to other compounds, facilitating their reduction and leading to the formation of new products. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- can be compared with other naphthalene derivatives such as:
Sodium naphthalenide: Similar in its reducing properties but differs in the metal component.
Potassium naphthalenide: Another reducing agent with different reactivity and stability characteristics.
The uniqueness of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
92237-31-5 |
|---|---|
Molecular Formula |
C13H13LiO3 |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
lithium;1,4,8-trimethoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H13O3.Li/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
DRARVTALKSTXAL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=CC2=C(C=[C-]C(=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



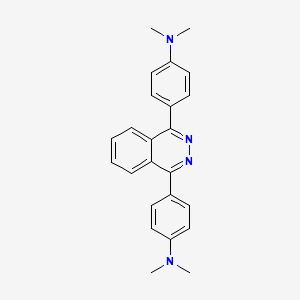
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
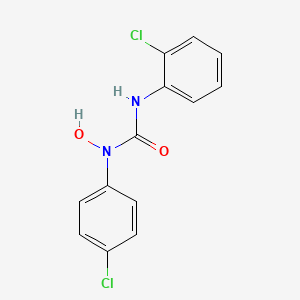
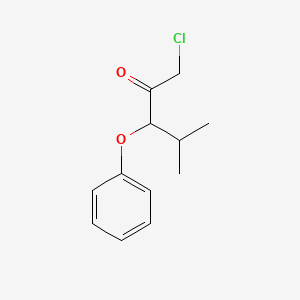

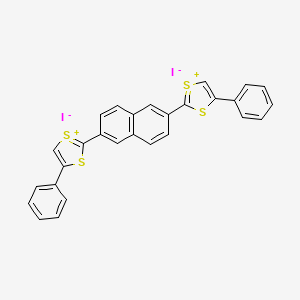
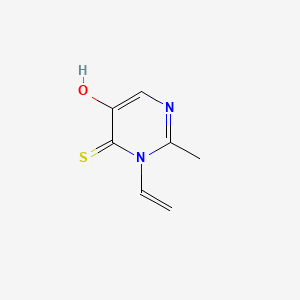
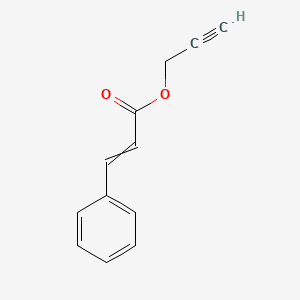
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
